NMDA Receptor Affinity: 2-FDCK Demonstrates Higher Affinity than Ketamine and MXE
In head-to-head binding assays against the NMDA receptor, 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone (2-FDCK) demonstrated a Ki value of 2,540 nM. This represents a significantly higher binding affinity compared to its parent compound ketamine (Ki = 4,290 nM), a 1.69-fold reduction in Ki. The affinity is also notably superior to the structurally related methoxetamine (MXE, Ki = 4,390 nM) and ranks intermediate among tested ketamine analogs [1].
| Evidence Dimension | NMDA receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 2,540 nM |
| Comparator Or Baseline | Ketamine: 4,290 nM; Methoxetamine (MXE): 4,390 nM; Deschloroketamine (DCK): 23.6 nM |
| Quantified Difference | 2-FDCK affinity is ~1.69-fold higher than ketamine and ~1.73-fold higher than MXE. |
| Conditions | In vitro radioligand binding assay at the NMDA receptor. |
Why This Matters
For pharmacological research, this quantifiable difference in target engagement potency is a critical factor when selecting a dissociative anesthetic model compound with specific receptor activity profiles.
- [1] Biomolecules & Therapeutics. Table 2: Binding affinity of compounds 15-30 for NMDA receptors (Ki, nM). Biomolecules & Therapeutics, 33(2), 278. View Source
